4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Thermal Isomerization and Heterocycle Formation
Compounds like 1-morpholino-3-phenylallenes demonstrate isomerization at temperatures ≥105 °C to form novel heterocycles, such as tetrahydro-[1,4]oxazino[4,3-a][2]benzazepines, showcasing a method for synthesizing complex structures from simpler morpholine-containing precursors (Mayer & Maas, 1992).
Chemical Modification and Reactivity
The reaction of specific triazinones with morpholine showcases the chemical versatility and reactivity of morpholine derivatives, leading to the formation of compounds with potential antimicrobial activities (Collins, Hughes, & Johnson, 2000).
Potential Applications
Antimicrobial Activities
Synthesis of novel 1,2,4-triazole derivatives containing morpholine moiety demonstrates potential antimicrobial applications. This highlights the role of structural modifications in enhancing biological activities of chemical compounds (Sahin et al., 2012).
Synthetic Methodologies
The synthesis of complex heterocycles, such as dihydropyrimidinone derivatives containing morpholine moiety, through one-pot Biginelli synthesis, indicates the compound's utility in developing efficient synthetic routes for potentially bioactive molecules (Bhat et al., 2018).
Properties
IUPAC Name |
4-methyl-9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-17-19-7-8-21-20(15-26(16-29-21)10-9-25-11-13-28-14-12-25)23(19)30-24(27)22(17)18-5-3-2-4-6-18/h2-8H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRGPGHDUJDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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